(S)-(-)-5-Fluorowillardiine hydrochloride
Description
(S)-(-)-5-Fluorowillardiine is a potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor in the mammalian central nervous system. Structurally, it belongs to the willardiine family, characterized by a pyrimidine-2,4-dione core substituted at the 5-position with fluorine . This modification confers enhanced AMPA receptor specificity compared to its parent compound, willardiine, and other halogenated analogs (e.g., 5-chloro-, 5-bromo-, and 5-iodowillardiine) .
Electrophysiological studies demonstrate that (S)-5-fluorowillardiine activates AMPA receptors with an EC50 of 1.5 µM in mouse hippocampal neurons, making it 7-fold more potent than (R,S)-AMPA (EC50 = 11 µM) and 30-fold more potent than unsubstituted willardiine (EC50 = 45 µM) . Its high affinity for AMPA receptors is further validated by radioligand binding assays, where it recognizes two distinct binding sites (KD1 = 22.5 nM, KD2 = 1.5 µM) in rat brain synaptic membranes without requiring thiocyanate ions (KSCN), unlike [<sup>3</sup>H]-AMPA, which binds a single site under similar conditions .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWPFHJYSTVBCZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042609 | |
| Record name | (S)-(-)-5-Fluorowillardine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140187-23-1 | |
| Record name | (αS)-α-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorowillardiine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140187231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-5-Fluorowillardine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-Fluorowillardiine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Fluorowillardiine, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CTR2LWV5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Strategy and Reaction Mechanisms
The synthesis of (S)-(-)-5-fluorowillardiine centers on constructing its unique nucleoamino acid structure, which combines a uracil derivative with an L-alanine backbone. The core approach involves an SN2 nucleophilic substitution reaction between 5-fluorouracil and a specialized lactone intermediate. This method ensures regioselective attachment of the uracil moiety to the alanine side chain while preserving stereochemical integrity.
Key Starting Materials
- 5-Fluorouracil : A commercially available pyrimidine analog with a fluorine substituent at the 5-position, serving as the nucleophile.
- Chiral Lactone Intermediate : Typically a cyclic sulfate or epoxypropyl derivative designed to facilitate ring-opening via nucleophilic attack. The lactone’s stereochemistry dictates the final product’s enantiomeric purity.
Reaction Overview
The lactone undergoes ring-opening in the presence of 5-fluorouracil under basic conditions (e.g., NaH or K2CO3). The mechanism proceeds as follows:
- Nucleophilic Attack : The deprotonated N1 nitrogen of 5-fluorouracil attacks the electrophilic carbon of the lactone.
- Ring Opening : The lactone’s cyclic structure breaks, forming a linear intermediate with the uracil moiety attached to the alanine backbone.
- Acid Workup : Hydrolysis of residual esters or protective groups yields the free carboxylic acid of the alanine moiety.
Stepwise Synthesis and Optimization
Synthesis of 5-Fluorouracil-Alanine Conjugate
The critical step involves coupling 5-fluorouracil to L-alanine. Two primary methods dominate:
Method A: Lactone-Mediated SN2 Reaction
- Lactone Preparation : A chiral epoxypropyl lactone (e.g., (S)-glycidyl tosylate) is synthesized to ensure retention of the L-configuration.
- Nucleophilic Substitution : 5-Fluorouracil (1.2 equiv) is reacted with the lactone (1.0 equiv) in anhydrous DMF at 60°C for 12–24 hours.
- Quenching and Isolation : The reaction is quenched with ice-cold HCl, and the product is extracted using ethyl acetate. Yield: ~65%.
Method B: Solid-Phase Peptide Synthesis (SPPS)
While less common for small molecules, SPPS has been adapted for willardiine analogs:
Stereochemical Control
The (S)-configuration is critical for AMPA receptor activity. Two strategies ensure enantiopurity:
Purification and Characterization
Purification Techniques
Industrial and Laboratory-Scale Production
Scale-Up Challenges
Chemical Reactions Analysis
Fluoro-Willardiine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
(S)-(-)-5-Fluorowillardiine exhibits a significantly higher potency compared to other AMPA receptor agonists. It has an EC50 value of approximately 1.5 µM, making it seven times more potent than AMPA and thirty times more potent than willardiine . This selectivity and potency make it an invaluable tool for researchers studying synaptic transmission and plasticity.
2.1. AMPA Receptor Studies
(S)-(-)-5-Fluorowillardiine is primarily used to investigate the binding and activation of AMPA receptors in various experimental setups:
- Binding Studies : Research has demonstrated that (S)-[3H]-5-fluorowillardiine binds specifically to AMPA receptors in rat brain synaptic membranes, with high binding levels observed in regions such as the dentate gyrus and CA1 area of the hippocampus . The binding affinity was notably increased in the presence of potassium thiocyanate, indicating its potential for studying receptor dynamics under different physiological conditions.
- Neurotoxicity Assessments : The compound has been utilized to assess neurotoxic effects in cultured neurons, revealing biphasic dose-dependent toxicity profiles. In particular, studies have shown that it can induce significant cell death in cortical neurons, which is crucial for understanding excitotoxicity mechanisms associated with various neurological disorders .
2.2. In Vivo Applications
While (S)-(-)-5-fluorowillardiine is primarily used in vitro due to its excitotoxic properties, it has also been employed in vivo to study the integrity of glutamate receptors during conditions such as acute liver failure . This application highlights its relevance in understanding how systemic physiological changes can affect neuronal signaling pathways.
Structural and Chemical Insights
(S)-(-)-5-Fluorowillardiine is derived from uracil and exists as two isomers: (S) and (R). The fluorine atom at the 5-position enhances its affinity for AMPA receptors while reducing its interaction with kainate receptors . This structural specificity allows researchers to manipulate receptor activity selectively, facilitating detailed studies on receptor function and pharmacology.
Case Studies and Experimental Findings
Several studies have documented the applications of (S)-(-)-5-fluorowillardiine in various experimental contexts:
- Study on Receptor Binding : A study reported that (S)-[3H]-5-fluorowillardiine effectively identified two distinct binding sites on AMPA receptors with varying affinities, demonstrating its utility in dissecting receptor pharmacodynamics .
- Neurotoxic Effects : Research involving cultured murine neurons highlighted that exposure to (S)-(-)-5-fluorowillardiine led to significant neurotoxicity, providing insights into the mechanisms of excitotoxicity related to AMPA receptor activation .
Summary Table of Key Findings
Mechanism of Action
Fluoro-Willardiine exerts its effects by selectively binding to and activating AMPA receptors, which are a type of ionotropic glutamate receptor . The activation of these receptors leads to the influx of sodium ions into the neuron, resulting in depolarization and the generation of an excitatory postsynaptic potential . The fluorine substituent at the 5-position of the uracil ring enhances the compound’s affinity for the AMPA receptor, making it a potent agonist . The molecular targets and pathways involved in the action of Fluoro-Willardiine include the AMPA receptor subunits and the downstream signaling pathways that are activated upon receptor activation .
Comparison with Similar Compounds
Structural and Functional Comparison with AMPA and Kainate Receptor Ligands
(S)-5-Fluorowillardiine vs. (S)-AMPA :
- Binding Sites : (S)-5-Fluorowillardiine labels two AMPA receptor binding sites (high and low affinity), while (S)-AMPA predominantly interacts with a single high-affinity site in the absence of KSCN .
- Potency : (S)-5-Fluorowillardiine exhibits 10-fold higher binding density (Bmax = 10.8 pmol/mg protein) compared to (S)-AMPA (Bmax = 1.4 pmol/mg protein) under physiological conditions .
- Regional Selectivity : In rat brain autoradiography, (S)-5-Fluorowillardiine shows the highest binding density in the dentate gyrus and CA1 hippocampus , whereas (S)-AMPA displays lower affinity in these regions .
Table 1: Binding Parameters of AMPA Receptor Ligands
| Compound | KD1 (nM) | KD2 (µM) | Bmax1 (pmol/mg) | Bmax2 (pmol/mg) | KSCN Requirement |
|---|---|---|---|---|---|
| (S)-5-Fluorowillardiine | 22.5 | 1.5 | 1.4 | 10.8 | No |
| (S)-AMPA | 6.9* | 0.4* | 1.4* | 10.8* | Yes |
*Data from ; KSCN enhances (S)-AMPA affinity by reducing KD1 and KD2.
Comparison with Other 5-Substituted Willardiine Derivatives
The 5-position halogenation of willardiine derivatives critically influences AMPA receptor activity:
- Potency Order : 5-Fluoro > 5-Nitro > 5-Chloro ≈ 5-Bromo > 5-Iodo > Unsubstituted willardiine .
- Desensitization Kinetics : (S)-5-Fluorowillardiine induces rapid and complete desensitization , whereas (S)-5-iodowillardiine produces sustained receptor activation with minimal desensitization . This property makes 5-fluorowillardiine ideal for studying transient AMPA receptor responses.
Table 2: Functional Properties of 5-Substituted Willardiines
| Compound | EC50 (µM) | Desensitization Rate | Selectivity (AMPA vs. Kainate) |
|---|---|---|---|
| (S)-5-Fluorowillardiine | 1.5 | High | >10-fold |
| (S)-5-Iodowillardiine | 45 | Low | 3-fold |
| (S)-Willardiine | 45 | Moderate | 5-fold |
Pharmacological Selectivity vs. Kainate Receptor Ligands
(S)-5-Fluorowillardiine shows >10-fold selectivity for AMPA over kainate receptors. For example:
Biological Activity
(S)-(-)-5-Fluorowillardiine is a synthetic compound that serves as a potent and selective agonist for AMPA receptors, which are critical in mediating fast excitatory synaptic transmission in the mammalian brain. This article delves into its biological activity, including its potency, neurotoxicity, and applications in research.
Overview of (S)-(-)-5-Fluorowillardiine
(S)-(-)-5-Fluorowillardiine is derived from the natural compound willardiine and exhibits significantly higher potency at AMPA receptors compared to its parent compound. It is characterized by its fluorine substituent, which enhances its binding affinity and selectivity for these receptors. The compound exists as two isomers: (S) and (R), with the (S) isomer being the biologically active form.
Key Properties
- Potency :
- Selectivity :
(S)-(-)-5-Fluorowillardiine activates AMPA receptors, leading to an influx of sodium ions, which depolarizes the neuron and contributes to excitatory neurotransmission. Its action can be characterized by rapid activation followed by desensitization, a common feature among AMPA receptor agonists.
Desensitization Profiles
The desensitization of (S)-(-)-5-fluorowillardiine is notable:
- Produces rapidly but incompletely desensitizing responses.
- Desensitization sequence: fluoro > willardiine > nitro = chloro > bromo > iodo > kainate .
Neurotoxicity Studies
Research has demonstrated that (S)-(-)-5-fluorowillardiine exhibits neurotoxic effects on cultured neurons.
Case Studies on Neurotoxicity
- Cell Viability Assays :
- Mechanisms of Neurotoxicity :
Applications in Research
(S)-(-)-5-Fluorowillardiine has been utilized extensively in research to study glutamate receptor dynamics due to its selective agonistic properties.
Research Applications
- Receptor Distribution Studies : Radiolabeled versions of the compound have been employed to map ionotropic glutamate receptor distribution in rodent brains .
- Allosteric Modulation : It has been used to evaluate various allosteric modulators affecting AMPA receptor activity .
Summary Table of Biological Activity
| Property | Value |
|---|---|
| EC50 (AMPA Activation) | 1.5 µM |
| Potency Relative to AMPA | 7x more potent |
| Potency Relative to Willardiine | 30x more potent |
| Neurotoxic EC50 | 0.70 µM (high-affinity), 170 µM (low-affinity) |
| Desensitization Profile | Rapid but incomplete |
Q & A
Q. What is the primary pharmacological mechanism of (S)-(-)-5-fluorowillardiine in neuroscience research?
(S)-(-)-5-Fluorowillardiine is a potent and selective agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with minimal interaction with kainate or NMDA receptors. It binds to AMPA receptor subunits (GluR1-4) and induces receptor activation by mimicking glutamate’s effects, making it a critical tool for studying excitatory synaptic transmission. Its selectivity is demonstrated by displacement assays, where non-NMDA ligands like NBQX and domoate show higher potency compared to NMDA receptor agonists .
Q. What experimental protocols are recommended for studying (S)-(-)-5-fluorowillardiine binding in brain tissue?
Standard protocols involve using rat brain synaptic membranes incubated with radiolabeled (S)-[³H]-5-fluorowillardiine (10 nM) at 4°C and pH 7.3. Binding assays typically include 100 mM KCl to stabilize receptor-ligand interactions. Specific binding (>80% of total) is measured by displacement with 1 mM L-glutamate. Saturation analysis reveals two binding sites: a high-affinity site (KD₁ = 22.5 nM) and a low-affinity site (KD₂ = 1.5 µM). Omission of chaotropic agents like KSCN allows detection of both sites under near-physiological conditions .
Q. How does (S)-(-)-5-fluorowillardiine compare to other AMPA receptor agonists like (S)-AMPA?
Unlike (S)-AMPA, which predominantly labels a single high-affinity site in the absence of KSCN, (S)-5-fluorowillardiine identifies two distinct binding sites (KD₁ and KD₂) without requiring KSCN. This dual-site recognition enables studies of AMPA receptor heterogeneity under physiological conditions. Autoradiography shows higher binding density for (S)-5-fluorowillardiine in the hippocampus (e.g., dentate gyrus: 440 nM Bmax) compared to (S)-AMPA, reflecting its broader affinity range .
Advanced Research Questions
Q. How do chaotropic agents like KSCN influence (S)-5-fluorowillardiine binding kinetics?
KSCN increases the affinity of both binding sites (KD₁ improves from 22.5 nM to 6.9 nM; KD₂ from 1.5 µM to 0.4 µM) but does not alter Bmax values. This contrasts with [³H]-AMPA, which requires KSCN to reveal a second low-affinity site. The differential effects suggest that (S)-5-fluorowillardiine stabilizes AMPA receptor conformations more effectively, making it superior for studying receptor dynamics without artificial enhancers .
Q. What methodological considerations are critical for autoradiographic mapping of (S)-5-fluorowillardiine binding in the brain?
Quantitative autoradiography should use fresh-frozen rat brain sections incubated with 10 nM (S)-[³H]-5-fluorowillardiine. Non-specific binding is determined with 1 mM glutamate. Regional analysis reveals highest binding in the dentate gyrus (440 nM Bmax) and CA1 hippocampus, moderate levels in the cortex, and minimal binding in the cerebellum. Pharmacological specificity is confirmed by displacement with CNQX (IC₅₀ = 30–50 nM) and kainate (IC₅₀ = 1–3 µM). Note that (S)-AMPA exhibits lower potency in the hippocampus compared to the cortex, suggesting regional variations in receptor subtypes .
Q. How can (S)-5-fluorowillardiine be used to study AMPA receptor desensitization kinetics?
In electrophysiological studies on hippocampal neurons, (S)-5-fluorowillardiine induces rapid desensitization (τ₁ = 11 msec, τ₂ = 66 msec). Co-application with antagonists like NBQX or cross-desensitization experiments with 5-iodo-willardiine can elucidate receptor recovery rates. For example, recovery from desensitization after (S)-5-fluorowillardiine application is slower (τ = 860 msec) compared to willardiine (τ = 293 msec), reflecting its higher efficacy and prolonged receptor interaction .
Q. What structural features of (S)-5-fluorowillardiine contribute to its AMPA receptor selectivity?
The 5-fluoro substitution on the uracil ring enhances affinity for AMPA receptors over kainate receptors by stabilizing hydrogen bonds with residues in the ligand-binding domain (LBD). Comparative studies with halogenated willardiine derivatives (e.g., 5-chloro, 5-iodo) show that smaller halogens improve selectivity, as larger substituents sterically hinder binding to AMPA-specific sites .
Q. How does (S)-5-fluorowillardiine binding correlate with AMPA receptor subunit expression?
Autoradiography and immunohistochemistry studies demonstrate that (S)-5-fluorowillardiine binding overlaps with GluR1-3 subunit distribution in the hippocampus and cortex, but not with kainate-preferring subunits (GluR5-7, KA-1/2). This aligns with molecular data showing GluR1-4 form functional AMPA receptors, while GluR5-7 assemble into kainate-sensitive channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
